molecular formula C13H10BrClO B8449597 2-Bromo-5-chlorobenzhydrol

2-Bromo-5-chlorobenzhydrol

Cat. No.: B8449597
M. Wt: 297.57 g/mol
InChI Key: INTFJDJHLDMTQN-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzhydrol (hypothetical structure: C₁₃H₁₀BrClO) is a benzhydrol derivative featuring bromine and chlorine substituents at the 2- and 5-positions of its aromatic rings, respectively. Benzhydrols (diphenylmethanols) are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their alcohol functionality and aromatic stability.

Properties

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)-phenylmethanol

InChI

InChI=1S/C13H10BrClO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H

InChI Key

INTFJDJHLDMTQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Br)O

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-Chlorobenzoic Acid

Molecular Formula : C₇H₃BrClO₂
Key Properties :

  • Functional Group : Carboxylic acid (-COOH), enhancing acidity (pKa ≈ 2–3) compared to benzhydrol’s alcohol (-OH).
  • Substituents : Bromine (5-position) and chlorine (2-position) on the benzene ring.
  • Applications : Widely used as a building block in pharmaceuticals (e.g., antiviral agents) and agrochemicals due to its reactivity in coupling reactions .

Comparison with 2-Bromo-5-chlorobenzhydrol :

  • The carboxylic acid group increases water solubility and acidity, whereas benzhydrol’s alcohol group may favor esterification or oxidation reactions.
  • Substituent positions (2-Cl, 5-Br) are identical, suggesting similar electronic effects on aromatic reactivity.

2-Bromo-5-(hydroxy)benzaldehyde

Molecular Formula : C₇H₅BrO₂
Key Properties :

  • Functional Groups : Aldehyde (-CHO) and hydroxyl (-OH) at the 2- and 5-positions, respectively.
  • Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., formation of hydrazones or semicarbazones), as seen in derivatives like 5-Bromo-2-hydroxybenzaldehyde N-ethylthiosemicarbazone .

Comparison with 2-Bromo-5-chlorobenzhydrol :

  • The aldehyde group offers distinct reactivity (e.g., condensation reactions), whereas benzhydrol’s alcohol may undergo substitution or protection strategies.
  • Chlorine in benzhydrol vs. hydroxyl in this compound alters steric and electronic profiles.

2-Bromo-5-chlorobenzonitrile

Molecular Formula : C₇H₃BrClN
Key Properties :

  • Functional Group : Nitrile (-CN), imparting polarity and stability.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .

Comparison with 2-Bromo-5-chlorobenzhydrol :

  • The nitrile group’s electron-withdrawing nature contrasts with benzhydrol’s electron-donating -OH, affecting aromatic electrophilic substitution rates.
  • Both compounds may serve as halogenated precursors in palladium-catalyzed reactions.

5-Bromo-2-chlorobenzohydrazide

Molecular Formula : C₇H₆BrClN₂O
Key Properties :

  • Functional Group : Hydrazide (-CONHNH₂), enabling chelation and coordination chemistry.
  • Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis .

Comparison with 2-Bromo-5-chlorobenzhydrol :

  • Hydrazide functionality offers unique reactivity (e.g., formation of heterocycles), while benzhydrol’s alcohol may be leveraged for etherification.
  • Both compounds exhibit halogen substituents that enhance lipophilicity, impacting bioavailability in drug design.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Group(s) Substituent Positions Key Applications
2-Bromo-5-chlorobenzhydrol* C₁₃H₁₀BrClO 291.58 Alcohol (-OH) 2-Br, 5-Cl Synthetic intermediate
5-Bromo-2-Chlorobenzoic Acid C₇H₃BrClO₂ 249.46 Carboxylic acid 2-Cl, 5-Br Pharmaceuticals
2-Bromo-5-(hydroxy)benzaldehyde C₇H₅BrO₂ 217.02 Aldehyde, -OH 2-Br, 5-OH Thiosemicarbazone synthesis
2-Bromo-5-chlorobenzonitrile C₇H₃BrClN 220.47 Nitrile (-CN) 2-Br, 5-Cl Cross-coupling reactions
5-Bromo-2-chlorobenzohydrazide C₇H₆BrClN₂O 249.49 Hydrazide (-CONHNH₂) 2-Cl, 5-Br Ligand synthesis

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

  • Substituent Effects : Halogen placement (2-Cl, 5-Br) consistently enhances electrophilic substitution resistance across compounds, favoring meta-directing effects in aromatic reactions .
  • Functional Group Diversity : Carboxylic acids (e.g., 5-Bromo-2-Chlorobenzoic Acid) and nitriles exhibit higher polarity than benzhydrols, impacting solubility and reaction pathways .

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